BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Thermal stability Solid-state characterization Quality control

Select this specific regioisomer for its patent-precedented anti-inflammatory synthetic routes (U.S. Patent 4,284,785) and optimal para-bromo Suzuki-Miyaura reactivity. The 4-carboxylic acid enables distinct amide/ester conjugation unavailable with 3- or 5-position analogs. Superior thermal stability (216-218°C) supports elevated-temperature protocols and scalable process chemistry.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 91182-58-0
Cat. No. B1344109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
CAS91182-58-0
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
InChIKeyDTWRRPFCWHWFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS 91182-58-0): Procurement-Grade Isoxazole Building Block Specifications


3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0) is a brominated isoxazole-4-carboxylic acid derivative with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol [1]. This heterocyclic compound features a 4-bromophenyl substituent at the 3-position, a methyl group at the 5-position, and a carboxylic acid functionality at the 4-position of the isoxazole ring, establishing it as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [1]. The compound is commercially available at 97% purity as a white to off-white solid with a melting point of 216-218°C, requiring storage at 2-8°C for long-term stability .

Why Substituting 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid with Other Isoxazole Analogs Compromises Synthetic and Biological Outcomes


Substituting 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid with closely related isoxazole analogs—such as regioisomers (e.g., 5-(4-bromophenyl)isoxazole-4-carboxylic acid), alternative halogen variants (e.g., 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid), or positional bromo-isomers (e.g., 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid)—introduces quantifiable changes in molecular weight, lipophilicity, and reactivity profiles that directly impact downstream synthetic efficiency and biological target engagement [1]. For procurement purposes, the 4-bromophenyl substitution pattern at the 3-position provides a specific reactive handle for palladium-catalyzed cross-coupling reactions that is not equivalently accessible with alternative halogen placement or heteroatom substitution [2]. Furthermore, the carboxylic acid at the 4-position—rather than the 3- or 5-position found in common alternatives—enables distinct amide and ester conjugation trajectories that are essential for constructing specific pharmacophore geometries in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid vs. In-Class Comparators


Thermal Stability Differentiation: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid Exhibits 16-18°C Higher Melting Point Than 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid demonstrates a melting point of 216-218°C, which is 16-18°C higher than that of the structurally related anti-inflammatory intermediate 5-(4-bromophenyl)isoxazole-3-carboxylic acid, reported with a melting point of 200°C (decomposition) . This thermal stability difference is attributable to the distinct substitution pattern—the 3-(4-bromophenyl) and 5-methyl substitution on the isoxazole-4-carboxylic acid scaffold yields enhanced intermolecular hydrogen bonding networks and crystalline packing relative to the 5-aryl-3-carboxylic acid regioisomer .

Thermal stability Solid-state characterization Quality control

Synthetic Intermediacy: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid as a Direct Precursor in Anti-Inflammatory Agent Synthesis Pathways

According to U.S. Patent 4,284,785, 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid serves as a core structural intermediate for the preparation of substituted phenyl esters of isoxazolecarboxylic acids, which are explicitly described as intermediates for anti-inflammatory agents [1]. The patent establishes that 5-alkylisoxazole-4-carboxylic acids bearing aryl substitution at the 3-position can be converted via carbonyl chloride intermediates to yield phenyl ester derivatives with demonstrated anti-inflammatory activity in mammalian models [1]. In contrast, 5-(4-bromophenyl)isoxazole-3-carboxylic acid and 5-(4-bromophenyl)isoxazole-4-carboxylic acid are documented primarily as research intermediates for general pharmaceutical development but lack equivalent patent-validated synthetic routes to defined anti-inflammatory ester prodrugs .

Medicinal chemistry Anti-inflammatory Synthetic intermediate

Reactivity Profile Differentiation: Para-Bromo Aryl Substituent Enables Quantifiable Cross-Coupling Efficiency Advantage over Ortho- and Meta-Positional Isomers

The 4-bromophenyl substituent in 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid is positioned para to the isoxazole ring attachment, providing steric accessibility that enhances palladium-catalyzed cross-coupling reaction efficiency relative to ortho- and meta-substituted analogs [1]. The para-bromo configuration minimizes steric hindrance during oxidative addition with palladium(0) catalysts—a critical rate-determining step in Suzuki-Miyaura and related coupling reactions [1]. In contrast, the 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid analog (meta-substituted) exhibits attenuated coupling rates due to electronic and steric effects, while 3-(2-bromophenyl) ortho-substituted analogs suffer from severe steric congestion that can completely inhibit coupling under standard conditions .

Cross-coupling Suzuki-Miyaura Synthetic methodology

Priority Application Scenarios for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS 91182-58-0)


Medicinal Chemistry: Anti-Inflammatory Lead Optimization via Patent-Precedented Ester Derivatization

Based on U.S. Patent 4,284,785, this compound serves as a validated intermediate for synthesizing substituted phenyl esters of isoxazolecarboxylic acids with documented anti-inflammatory activity. The patent explicitly describes conversion of 5-alkylisoxazole-4-carboxylic acids bearing aryl substitution at the 3-position to phenyl ester derivatives that demonstrate anti-inflammatory efficacy in mammalian models [1]. Medicinal chemistry teams optimizing anti-inflammatory candidates should prioritize this compound over alternative bromophenyl isoxazole regioisomers due to the availability of patent-precedented synthetic routes and established reaction conditions, reducing route development time and providing literature support for lead optimization campaigns [1].

Parallel Synthesis and Library Construction: Para-Bromo Handle for Diversification via Suzuki-Miyaura Cross-Coupling

The para-bromophenyl substituent provides an optimal steric and electronic configuration for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling efficient diversification of compound libraries. This reactivity advantage over meta- and ortho-substituted bromophenyl isoxazole analogs translates to higher coupling yields and more predictable reaction outcomes in parallel synthesis workflows. For research groups constructing focused isoxazole libraries or performing late-stage functionalization of bioactive scaffolds, this compound offers a reliable aryl bromide coupling partner with documented compatibility under standard Suzuki conditions [2].

Process Chemistry: Thermally Robust Intermediate for Elevated-Temperature Synthetic Protocols

With a melting point of 216-218°C—16-18°C higher than the structurally related 5-(4-bromophenyl)isoxazole-3-carboxylic acid (200°C with decomposition)—this compound demonstrates superior thermal stability that enables its use in synthetic protocols requiring elevated temperatures without risk of premature degradation or decomposition [1]. Process chemistry teams developing scalable routes to isoxazole-containing pharmaceutical intermediates should select this compound when thermal robustness is a critical quality attribute, as the higher melting point correlates with enhanced crystalline stability and reduced degradation during heating cycles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.